molecular formula C12H16N2O6S B3029360 4-aminophenol;sulfuric acid CAS No. 63084-98-0

4-aminophenol;sulfuric acid

Cat. No.: B3029360
CAS No.: 63084-98-0
M. Wt: 316.33
InChI Key: NSVXDQGLBWXGQK-UHFFFAOYSA-N
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Description

4-Aminophenol: is an organic compound with the chemical formula C6H7NO. It is a derivative of phenol and aniline, characterized by the presence of both an amino group and a hydroxyl group attached to a benzene ring. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds are often used in various chemical reactions and industrial processes.

Biochemical Analysis

Biochemical Properties

4-Aminophenol sulfate(2:1) is involved in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it is a key intermediate in the biodegradation of nitrobenzenes and amines . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of 4-Aminophenol sulfate(2:1) on cells and cellular processes are diverse. It has been reported to have highly toxic and mutagenic effects, inducing DNA cleavage in mouse and human lymphoma cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Aminophenol sulfate(2:1) exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it is involved in the production of the reactive metabolite N-acetyl-p-benzoquinoneimine (NAPQI/NABQI) that can deplete glutathione, react with cellular macromolecules, and initiate cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminophenol sulfate(2:1) can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, it has been found that the oxidation process of aminophenols in acidic and alkaline media was dependent on hydrogen ion concentration .

Dosage Effects in Animal Models

The effects of 4-Aminophenol sulfate(2:1) can vary with different dosages in animal models. Studies have shown that high doses of related compounds can lead to hepatotoxicity

Metabolic Pathways

4-Aminophenol sulfate(2:1) is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is converted to 1,2,4-trihydroxybenzene via 1,4-benzenediol in a metabolic pathway proposed for Burkholderia sp. strain AK-5 .

Transport and Distribution

The transport and distribution of 4-Aminophenol sulfate(2:1) within cells and tissues are complex processes that involve various transporters and binding proteins . Detailed information on how 4-Aminophenol sulfate(2:1) is transported and distributed is currently limited.

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitrobenzene: One common method for preparing 4-aminophenol involves the reduction of nitrobenzene. This process typically uses hydrogen and a catalyst such as palladium or platinum.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of nitrobenzene using Raney copper as a catalyst.

Industrial Production Methods:

    Bamberger Rearrangement: In industrial settings, the Bamberger rearrangement is often employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Aminophenol can undergo oxidation reactions, often resulting in the formation of quinone imines.

    Reduction: The compound can be reduced to form aniline derivatives.

    Substitution: 4-Aminophenol can participate in electrophilic substitution reactions, particularly on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

4-aminophenol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7NO.H2O4S/c2*7-5-1-3-6(8)4-2-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXDQGLBWXGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)O.C1=CC(=CC=C1N)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-30-8 (Parent)
Record name p-Aminophenol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70979037
Record name Sulfuric acid--4-aminophenol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63084-98-0
Record name p-Aminophenol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-amino-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuric acid--4-aminophenol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(4-hydroxyphenyl)ammonium] sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-AMINOPHENOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3870K8MM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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